GPR84 antagonist 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

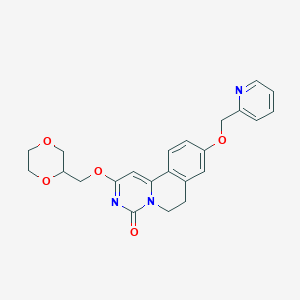

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKMLVYIUJQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR84 Antagonists: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory receptor, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases.[1][2][3][4] Primarily expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is activated by medium-chain fatty acids (MCFAs), leading to a cascade of intracellular events that modulate immune and inflammatory responses.[5] GPR84 antagonists are small molecules designed to selectively bind to and inhibit the activity of this receptor, thereby mitigating its pro-inflammatory effects. This technical guide provides an in-depth overview of the mechanism of action of GPR84 antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

GPR84 antagonists exert their effects by competitively or allosterically binding to the GPR84 receptor, preventing its activation by endogenous or synthetic agonists. This blockade of receptor activation is the primary mechanism through which these compounds inhibit downstream signaling and subsequent cellular responses. The primary signaling pathway for GPR84 involves its coupling to pertussis toxin-sensitive Gαi/o proteins.

Upon agonist binding, GPR84 activation typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of downstream signaling cascades: This includes the PI3K/Akt and MAPK/ERK pathways.

-

Nuclear factor-κB (NF-κB) activation: A key transcription factor involved in the expression of pro-inflammatory genes.

-

Calcium mobilization: An increase in intracellular calcium concentration ([Ca2+]i).

-

β-arrestin recruitment: This can lead to receptor desensitization, internalization, and potentially G protein-independent signaling.

GPR84 antagonists effectively block these signaling events, leading to a reduction in pro-inflammatory responses such as cytokine and chemokine production, immune cell chemotaxis, and phagocytosis.

Signaling Pathways

The signaling cascades initiated by GPR84 activation and inhibited by its antagonists are multifaceted. The following diagram illustrates the canonical Gαi/o-dependent pathway and the β-arrestin pathway.

Caption: GPR84 signaling pathways and points of antagonist inhibition.

Quantitative Data on GPR84 Antagonists

The following table summarizes the potency of several well-characterized GPR84 antagonists across various in vitro assays. This data allows for a direct comparison of their activity at the human GPR84 receptor.

| Compound Name | Chemical Class | Assay Type | Species | Potency (IC50 / pIC50 / pA2) | Reference(s) |

| GLPG1205 | Pyrimidoisoquinolinone | [35S]GTPγS Binding | Human | pIC50: 7.0 - 11.0 | |

| Neutrophil Chemotaxis | Human | IC50: 128 nM | |||

| ROS Production | Human | IC50: 15 nM | |||

| PBI-4050 | Phenylacetic acid derivative | Gαi Activation | Human | Antagonist Activity | |

| Compound 33 | Phosphodiester | Calcium Mobilization | Human | IC50: 8.95 nM | |

| Compound 140 | 1,2,4-Triazine | [35S]GTPγS Binding | Human | pA2: 9.13 | |

| TUG-2181 | Not Specified | Not Specified | Not Specified | IC50: 34 nM | |

| GPR84 antagonist 9 (compound 320) | Not Specified | Not Specified | Not Specified | IC50: 12 nM | |

| GPR84 antagonist 3 (compound 42) | Not Specified | [35S]GTPγS Binding | Not Specified | pIC50: 8.28 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GPR84 antagonists. Below are summarized protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the GPR84 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing GPR84 in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a GPR84-specific radioligand and varying concentrations of the unlabeled antagonist.

-

Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR84 in a 96-well plate and incubate for 24 hours.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the GPR84 antagonist.

-

Agonist Stimulation: Stimulate the cells with a GPR84 agonist (e.g., 6-OAU) in the presence of forskolin (to stimulate cAMP production).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay or a luminescence-based assay.

-

Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation: Seed HEK293 cells co-expressing GPR84 and a promiscuous G protein (like Gα16) in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Addition: Add varying concentrations of the GPR84 antagonist to the wells.

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a GPR84 agonist and continue to measure the fluorescence signal to detect changes in intracellular calcium.

-

Data Analysis: Calculate the antagonist's IC50 value from the concentration-response curve.

β-Arrestin Recruitment Assay

This assay determines if the antagonist can block the agonist-induced recruitment of β-arrestin to the GPR84 receptor.

Detailed Methodology:

-

Cell Line: Use a commercially available cell line engineered to express GPR84 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).

-

Assay Protocol: Plate the cells and pre-incubate with the antagonist. Then, add a GPR84 agonist to induce β-arrestin recruitment.

-

Detection: The recruitment of β-arrestin brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Quantify the signal and plot against the antagonist concentration to determine the IC50.

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds.

Detailed Methodology:

-

Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Antagonist Administration: Treat the mice with the GPR84 antagonist (e.g., oral gavage) daily, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

-

Efficacy Readouts: Monitor disease activity by measuring body weight loss, stool consistency, and rectal bleeding (Disease Activity Index, DAI). At the end of the study, collect colon tissue to measure colon length and perform histological analysis to assess inflammation and tissue damage.

Conclusion

GPR84 antagonists represent a promising therapeutic strategy for a variety of inflammatory and fibrotic diseases. Their mechanism of action is centered on the blockade of the Gαi/o-coupled GPR84 receptor, leading to the inhibition of key pro-inflammatory signaling pathways. The continued development and characterization of potent and selective GPR84 antagonists, facilitated by the robust experimental protocols outlined in this guide, will be crucial in translating the therapeutic potential of targeting this receptor into clinical applications. The potential for biased antagonism, where an antagonist may selectively inhibit certain downstream signaling pathways over others, is an emerging area of research that could lead to the development of GPR84-targeted therapies with improved efficacy and safety profiles.

References

- 1. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to GPR84 Antagonist Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and immune responses. It is a class A rhodopsin-like GPCR whose expression is significantly upregulated in immune cells like macrophages, neutrophils, and microglia under pro-inflammatory conditions. While medium-chain fatty acids (MCFAs) have been identified as endogenous ligands, the receptor is still considered an orphan due to questions about the physiological relevance of these interactions. The activation of GPR84 triggers a cascade of intracellular signaling events that modulate key cellular functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators. Consequently, the development of GPR84 antagonists is a promising strategy for a range of inflammatory diseases, including inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[1][2][3]

This technical guide provides a comprehensive overview of the GPR84 antagonist signaling pathway, detailing the core signaling cascades, quantitative data for key antagonists, and in-depth experimental protocols for studying their activity.

GPR84 Signaling Pathways

GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] However, the signaling downstream of GPR84 is multifaceted, involving other key pathways that contribute to its pro-inflammatory effects. Antagonists of GPR84 act by blocking the binding of agonists, thereby preventing the initiation of these signaling cascades.

The primary signaling pathways initiated by GPR84 activation are:

-

Gαi/o Pathway: The canonical pathway for GPR84 involves coupling to Gαi/o, which inhibits adenylyl cyclase, leading to reduced cAMP production. This is a key mechanism for measuring receptor activation and antagonism in vitro.

-

Gβγ Subunit Signaling: Upon Gαi/o activation, the released Gβγ subunits can activate downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in many cellular processes, including immune cell activation.

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR84 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. Some agonists show bias towards either G protein-dependent or β-arrestin-dependent signaling.

-

Downstream Kinase Activation: GPR84 activation has been shown to stimulate several downstream kinase pathways, including the Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways, which are central to regulating cell survival, proliferation, and inflammation.

The following diagram illustrates the primary signaling pathways associated with GPR84 activation, which are inhibited by GPR84 antagonists.

Caption: GPR84 antagonist signaling overview.

Quantitative Data for GPR84 Antagonists

The potency and efficacy of GPR84 antagonists are typically characterized using a variety of in vitro assays. The following tables summarize key quantitative data for several well-characterized GPR84 antagonists.

Table 1: Antagonist Potency (IC50/pIC50) in Functional Assays

| Antagonist | Assay Type | Cell Line | Agonist Used | IC50 / pIC50 | Reference |

| GLPG1205 | [35S]GTPγS Binding | hGPR84 overexpressing cells | 3,3'-diindolylmethane (DIM) | IC50 = 54 nM | |

| Neutrophil Chemotaxis | Isolated human neutrophils | Embelin | IC50 = 11 nM | ||

| ROS Production | TNF-α primed neutrophils | ZQ16 | IC50 = 15 nM | ||

| PBI-4050 | Gαi Activation | HEK293 | Sodium Decanoate | pIC50 = 3.40 ± 0.06 | |

| Gαi Activation | HEK293 | Embelin | pIC50 = 3.68 ± 0.28 | ||

| TUG-2181 | Not specified | Not specified | Not specified | IC50 = 34 nM | |

| GPR84 antagonist 2 | Not specified | Not specified | Not specified | IC50 = 8.95 nM | |

| GPR84 antagonist 9 | Not specified | Not specified | Not specified | IC50 = 0.012 µM |

Table 2: Antagonist Affinity (pA2/Ki)

| Antagonist | Assay Type | Cell Line/Tissue | Agonist Used | pA2 / Ki | Reference |

| Compound 837 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 8.90 ± 0.08 | |

| Compound 020 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.19 ± 0.10 | |

| Compound 021 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.31 ± 0.10 | |

| Compound 140 | [35S]GTPγS Binding | Flp-In T-REx 293 (hGPR84-Gαi2) | 2-HTP | pA2 = 9.13 ± 0.07 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR84 antagonist activity. Below are protocols for key in vitro assays.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation. For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes prepared from cells expressing GPR84 (e.g., Flp-In T-REx 293 cells with a human GPR84-Gαi2 fusion protein).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

GDP: 10 µM final concentration.

-

[35S]GTPγS: ~0.1 nM final concentration.

-

GPR84 agonist (e.g., 2-HTP or 6-OAU) at a concentration that elicits ~80% of the maximal response (EC80).

-

GPR84 antagonist test compounds at various concentrations.

-

Scintillation cocktail.

-

Filter plates (e.g., UniFilter-96 GF/B).

Protocol:

-

Membrane Preparation: Prepare cell membranes from GPR84-expressing cells using standard cell fractionation techniques. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

GPR84 antagonist or vehicle control.

-

GPR84 agonist (at EC80 concentration).

-

Cell membranes (typically 5-10 µg of protein per well).

-

GDP.

-

-

Pre-incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration. For determining the antagonist affinity (pA2), perform Schild analysis by measuring the shift in the agonist concentration-response curve in the presence of different fixed concentrations of the antagonist.

References

- 1. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

GPR84 Antagonism in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory mediator, particularly within the central nervous system (CNS). Its expression is markedly upregulated in microglia, the resident immune cells of the brain, during neuroinflammatory conditions. This heightened expression is associated with the exacerbation of inflammatory responses, making GPR84 a compelling therapeutic target for a range of neurological disorders underpinned by inflammation, including multiple sclerosis and Alzheimer's disease. This technical guide provides an in-depth overview of the role of GPR84 in neuroinflammation and the therapeutic potential of its antagonists. While specific data on a proprietary "antagonist 8" is not publicly available, this document synthesizes current knowledge derived from studies on well-characterized GPR84 antagonists, providing a framework for understanding their mechanism of action and potential clinical utility.

The Role of GPR84 in Neuroinflammation

GPR84 is a Gαi/o-coupled receptor primarily expressed on immune cells, including microglia.[1][2] Under homeostatic conditions, its expression in the brain is low. However, in the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS) or in disease models like experimental autoimmune encephalomyelitis (EAE), GPR84 expression is strongly and sustainably increased in microglia.[3][4] This upregulation is driven, at least in part, by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3]

Activation of GPR84 on microglia is associated with a pro-inflammatory phenotype, characterized by:

-

Cytokine Production: Enhanced production and release of inflammatory cytokines, including IL-1β and TNF-α.

-

Cell Migration and Motility: GPR84 signaling promotes microglial motility and chemotaxis, potentially contributing to the migration of these cells to sites of injury or inflammation.

-

NLRP3 Inflammasome Activation: GPR84 has been shown to activate the NLRP3 inflammasome, a key multiprotein complex that drives the maturation and secretion of IL-1β.

Given its role in amplifying inflammatory cascades within the CNS, inhibition of GPR84 with antagonists presents a promising therapeutic strategy to mitigate neuroinflammation.

GPR84 Signaling Pathways in Microglia

The pro-inflammatory effects of GPR84 in microglia are mediated through a complex network of intracellular signaling pathways. The primary signaling cascade initiated by GPR84 activation involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can relieve the inhibition of downstream pro-inflammatory pathways.

Furthermore, GPR84 signaling has been linked to the activation of other critical inflammatory pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. A key downstream consequence of GPR84 activation is the potentiation of the NLRP3 inflammasome.

Quantitative Data on GPR84 Antagonist Activity

While a specific compound termed "antagonist 8" is not described in the public literature, studies on other GPR84 antagonists provide valuable quantitative insights into their potential efficacy.

| Antagonist/Method | Target/Model | Key Quantitative Finding(s) | Reference(s) |

| GLPG1205 | Human GPR84 (in vitro) | Reduced binding of a radiolabeled tracer by >90%, demonstrating high target engagement. | |

| GLPG1205 | ZQ16-induced ROS in TNF-α primed neutrophils | Potently antagonized ROS production with an IC50 value of 15 nM. | |

| GPR84 Antagonist (Galapagos NV) | LPS-stimulated bone marrow-derived macrophages (BMDMs) | Partially blocked the 6-OAU-mediated increase in phosphorylated Akt, ERK, and p65 nuclear translocation. | |

| GPR84 Knockout | APP/PS1 transgenic mice (Alzheimer's model) | Reduced number of microglia, especially surrounding amyloid plaques. | |

| GPR84 Knockout | Optic nerve crush model | Attenuated the loss of retinal ganglion cells compared to wild-type mice 7 days after injury. | |

| GPR84 Antagonist 3 (unspecified) | Subarachnoid hemorrhage (SAH) mouse model | Improved neurological deficits in the modified Garcia test, beam balance test, and Morris water maze. |

Experimental Protocols

In Vitro Assessment of GPR84 Antagonist Efficacy

A common workflow to assess the efficacy of a GPR84 antagonist in vitro involves primary microglia cultures stimulated with LPS to induce a pro-inflammatory state.

4.1.1. Primary Microglia Culture

-

Tissue Dissociation: Isolate cerebral cortices from P0-P2 rodent pups. Mechanically and enzymatically dissociate the tissue using trypsin and DNase I.

-

Mixed Glial Culture: Plate the dissociated cells in poly-L-lysine coated flasks in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin. Culture for 10-14 days to form a confluent astrocyte layer with microglia growing on top.

-

Microglia Isolation: Isolate microglia by shaking the flasks on an orbital shaker (e.g., 200 rpm for 2 hours at 37°C). Collect the supernatant containing detached microglia.

-

Plating: Plate the isolated microglia in appropriate culture plates for subsequent experiments.

4.1.2. Cytokine Release Assay (ELISA)

-

Cell Treatment: Plate primary microglia and allow them to adhere. Pre-treat with various concentrations of the GPR84 antagonist for 30-60 minutes.

-

Stimulation: Add LPS (e.g., 100 ng/mL) and a GPR84 agonist (e.g., 6-OAU) and incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of cytokines such as IL-1β and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Assessment in an EAE Model

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis.

4.2.1. EAE Induction in C57BL/6 Mice

-

Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.

4.2.2. GPR84 Antagonist Treatment

-

Dosing: Begin treatment with the GPR84 antagonist at the onset of clinical signs or prophylactically. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will depend on the pharmacokinetic properties of the compound.

-

Monitoring: Continue daily clinical scoring and body weight measurement throughout the study.

-

Endpoint Analysis: At the study endpoint, collect tissues (spinal cord, brain) for histological analysis (e.g., H&E staining for immune cell infiltration, Luxol Fast Blue staining for demyelination) and biochemical analysis (e.g., cytokine levels).

Future Directions and Conclusion

The growing body of evidence strongly implicates GPR84 as a key player in the amplification of neuroinflammatory processes. Antagonism of this receptor represents a promising therapeutic avenue for a variety of neurological disorders with an inflammatory component. While the absence of a publicly disclosed "antagonist 8" precludes a specific analysis, the data from other GPR84 antagonists demonstrate clear potential in reducing pro-inflammatory cytokine production, inhibiting inflammasome activation, and ameliorating disease severity in preclinical models.

Future research should focus on:

-

The development of potent and selective GPR84 antagonists with favorable CNS penetration properties.

-

Comprehensive preclinical evaluation of these antagonists in a wider range of neuroinflammatory and neurodegenerative disease models.

-

Elucidation of the full spectrum of downstream signaling pathways modulated by GPR84 in different CNS cell types.

-

Identification of the endogenous ligand(s) for GPR84 in the context of neuroinflammation.

References

- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Therapeutic Potential of GPR84 Antagonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells such as macrophages and neutrophils.[1][2] Its activation by endogenous ligands, primarily medium-chain fatty acids (MCFAs), triggers pro-inflammatory signaling pathways, making it a compelling therapeutic target for a variety of inflammatory conditions.[2][3] Upregulation of GPR84 has been observed in inflammatory bowel disease, multiple sclerosis, rheumatoid arthritis, and neurodegenerative diseases.[2] This technical guide focuses on the therapeutic potential of GPR84 antagonist 8, a selective antagonist of GPR84, and provides a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Mechanism of Action

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway. Activation of GPR84 by agonists such as the synthetic compound 6-n-octylaminouracil (6-OAU) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of G protein activation, GPR84 signaling promotes the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), and activates the nuclear factor kappa B (NFκB) pathway. These signaling events culminate in the expression of pro-inflammatory mediators, enhanced phagocytosis, and increased cell migration.

This compound exerts its therapeutic effect by selectively binding to GPR84 and blocking its activation by agonists. This antagonism prevents the downstream signaling cascade, thereby mitigating the pro-inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant compounds for comparative purposes.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Agonist | Concentration of Antagonist 8 | Effect | Reference |

| cAMP Production | GPR84-CHO cells | 6-OAU | Not specified | Effectively inhibits the decrease in cAMP production | |

| Akt Phosphorylation | LPS pre-treated BMDMs | 1 µM 6-OAU | 10 µM | Partially blocks phosphorylation | |

| ERK Phosphorylation | LPS pre-treated BMDMs | 1 µM 6-OAU | 10 µM | Partially blocks phosphorylation | |

| Phagocytosis | Macrophages | 1 µM 6-OAU | 10 µM | Antagonizes enhanced phagocytosis | |

| Cell Migration | U937 cells | 6-OAU | 10 µM | Blocks agonist-induced migration |

Table 2: Comparative Potency of Various GPR84 Antagonists

| Compound | Target | Assay | IC50 | Reference |

| GPR84 antagonist 2 | GPR84 | Not specified | 8.95 nM | |

| TUG-2181 | GPR84 | Not specified | 34 nM | |

| GPR84 antagonist 3 | GPR84 | GTPγS | pIC50 = 8.28 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

cAMP Measurement Assay

This protocol is adapted from established methods for measuring intracellular cAMP levels in response to GPCR activation.

Objective: To determine the effect of this compound on agonist-induced changes in intracellular cAMP levels in cells expressing GPR84.

Materials:

-

CHO-K1 cells stably expressing human GPR84 (GPR84-CHO)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Forskolin

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay)

-

96-well or 384-well white, clear-bottom assay plates

Procedure:

-

Cell Culture and Plating:

-

Culture GPR84-CHO cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into 96-well or 384-well assay plates at a density of 15,000 cells/well and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of the GPR84 agonist (e.g., 6-OAU) at a concentration that gives approximately 80% of its maximal effect (EC80).

-

Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer. The final concentration will depend on the assay kit recommendations.

-

-

Antagonist Treatment:

-

Remove the culture medium from the cells and replace it with PBS.

-

Add the desired concentrations of this compound to the wells and pre-incubate for 15 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the GPR84 agonist (at EC80 concentration) and forskolin to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for pAkt and pERK

This protocol is a standard procedure for detecting changes in protein phosphorylation.

Objective: To assess the inhibitory effect of this compound on agonist-induced phosphorylation of Akt and ERK.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

LPS

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Pre-treat LPS-stimulated BMDMs with 10 µM this compound for 30 minutes.

-

Stimulate the cells with 1 µM 6-OAU for various time points (e.g., 1, 5, 10, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and a loading control (e.g., β-actin).

-

Macrophage Phagocytosis Assay

This protocol is based on established methods for measuring phagocytic activity in macrophages.

Objective: To evaluate the ability of this compound to inhibit agonist-enhanced phagocytosis by macrophages.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

Fluorescently labeled bioparticles (e.g., pHrodo E. coli bioparticles)

-

96-well flat clear-bottom plates

-

Live-cell imaging system (e.g., IncuCyte Zoom)

Procedure:

-

Cell Plating:

-

Plate BMDMs in a 96-well plate and allow them to adhere.

-

-

Cell Treatment:

-

Pre-treat the cells with 10 µM this compound for 30 minutes.

-

Add 1 µM 6-OAU or vehicle and incubate for 1 hour.

-

-

Phagocytosis:

-

Add unopsonized pHrodo E. coli bioparticles (0.1 mg/mL) to the wells.

-

Place the plate in a live-cell imaging system maintained at 37°C and 5% CO2.

-

-

Image Acquisition and Analysis:

-

Acquire images every 15 minutes for 4 hours.

-

Analyze the images to quantify the phagocytic activity by measuring the fluorescence intensity per cell or the percentage of phagocytic cells.

-

Visualizations

GPR84 Signaling Pathway

Caption: GPR84 signaling cascade and point of inhibition by antagonist 8.

Experimental Workflow: Antagonist Activity Assessment

References

GPR84 Antagonist 8: A Technical Guide to its Role in Macrophage Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) has emerged as a significant target in the field of immunometabolism, particularly in the context of inflammatory diseases. This receptor, primarily expressed on immune cells such as macrophages and neutrophils, is activated by medium-chain fatty acids (MCFAs). Its activation is associated with pro-inflammatory signaling, making GPR84 antagonists a promising therapeutic avenue for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of a selective GPR84 antagonist, referred to as GPR84 antagonist 8, and its impact on macrophage activation. The information presented is collated from key research findings to support further investigation and drug development efforts in this area.

GPR84 is known to be upregulated in macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS), as well as in conditions of hyperglycemia and hypercholesterolemia.[1][2][3] Activation of GPR84 by agonists such as 6-(octylamino) pyrimidine-2,4(1H,3H)-dione (6-OAU) enhances pro-inflammatory responses in macrophages.[1][4] this compound has been utilized to specifically block these effects, thereby elucidating the receptor's role in macrophage-mediated inflammation.

Mechanism of Action

GPR84 antagonists, including this compound, function by binding to the GPR84 receptor and preventing its activation by endogenous ligands like MCFAs or synthetic agonists like 6-OAU. This blockade inhibits downstream signaling cascades that are typically initiated upon receptor activation. The primary signaling pathway for GPR84 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation triggers other important pro-inflammatory signaling pathways, including the phosphorylation of Akt and ERK, and the nuclear translocation of NF-κB p65. By preventing the initial receptor activation, this compound effectively dampens these downstream inflammatory signals in macrophages.

Quantitative Data on the Effects of this compound on Macrophage Activation

The efficacy of this compound has been quantified in several key experiments, primarily by assessing its ability to counteract the pro-inflammatory effects of the GPR84 agonist 6-OAU in bone marrow-derived macrophages (BMDMs).

Table 1: Inhibition of 6-OAU-Induced Pro-inflammatory Cytokine and Chemokine mRNA Expression in LPS-Primed BMDMs by this compound

| Target Gene | Treatment | Fold Change vs. Vehicle | % Inhibition by Antagonist |

| TNFα | 1 µM 6-OAU | ~2.5 | ~50% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.75 | ||

| IL-6 | 1 µM 6-OAU | ~3.0 | ~40% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~2.2 | ||

| IL-12b | 1 µM 6-OAU | ~2.8 | ~60% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.7 | ||

| CCL2 | 1 µM 6-OAU | ~2.2 | ~55% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.5 | ||

| CCL5 | 1 µM 6-OAU | ~3.5 | ~43% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~2.5 | ||

| CXCL1 | 1 µM 6-OAU | ~2.0 | ~50% |

| 1 µM 6-OAU + 10 µM Antagonist 8 | ~1.5 |

Data is estimated from graphical representations in Recio et al., 2018 and is intended for comparative purposes.

Table 2: Effect of this compound on 6-OAU-Induced Phosphorylation of Akt and ERK in LPS-Primed BMDMs

| Signaling Protein | Treatment | Outcome |

| p-Akt | 1 µM 6-OAU | Increased phosphorylation |

| 1 µM 6-OAU + 10 µM Antagonist 8 | Partial blockade of phosphorylation | |

| p-ERK | 1 µM 6-OAU | Increased phosphorylation |

| 1 µM 6-OAU + 10 µM Antagonist 8 | Partial blockade of phosphorylation |

As described in Recio et al., 2018.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by GPR84 activation and the experimental workflow for assessing the impact of this compound.

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]

Unveiling the Selectivity Profile of GPR84 Antagonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory and fibrotic diseases. As a member of the metabolic G protein-coupled receptor family, its expression is predominantly observed in immune cells. The development of selective antagonists for GPR84 is a key strategy for investigating its physiological roles and for the potential treatment of associated pathologies. This technical guide provides a comprehensive overview of the selectivity profile and functional effects of a known selective GPR84 antagonist, designated as "GPR84 antagonist 8". This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Profile of this compound

| Target | Assay Type | Metric | Value | Agonist Used | Cell Line |

| GPR84 | cAMP Assay | Functional Inhibition | Effective Inhibition (Quantitative data not available) | 6-OAU | GPR84-CHO |

| GPR84 | Western Blot | p-AKT Inhibition | Partial Blockade (Quantitative data not available) | 6-OAU | Bone Marrow-Derived Macrophages (BMDMs) |

| GPR84 | Western Blot | p-ERK Inhibition | Partial Blockade (Quantitative data not available) | 6-OAU | Bone Marrow-Derived Macrophages (BMDMs) |

| Off-Target Profile | Not Available | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

cAMP Functional Assay

This assay is designed to measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing GPR84.

Materials:

-

GPR84-expressing Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)

-

Poly-D-Lysine (PDL) coated 96-well plates

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

Forskolin (to stimulate adenylate cyclase)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, Ro 20-1724)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Phosphate Buffered Saline (PBS)

-

Stimulation buffer (e.g., HBSS)

Procedure:

-

Cell Plating:

-

Culture GPR84-CHO cells to approximately 80% confluency.

-

Harvest cells and resuspend in assay medium to the desired concentration (e.g., 10,000 cells/100 µL).

-

Plate 100 µL of the cell suspension into each well of a PDL-coated 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Antagonist and Agonist Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the antagonist in stimulation buffer containing a PDE inhibitor.

-

Prepare the GPR84 agonist (6-OAU) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells and wash the cells twice with PBS.

-

Add the desired concentration of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add the GPR84 agonist (6-OAU) to the wells (except for control wells) and incubate for a specified duration (e.g., 1 hour) at 37°C. Forskolin is added to all wells to stimulate cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Perform the cAMP measurement using the chosen detection technology.

-

Generate a standard curve to determine the concentration of cAMP in each sample.

-

-

Data Analysis:

-

Plot the cAMP concentration against the antagonist concentration.

-

Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

-

Western Blot for p-AKT and p-ERK Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on the agonist-induced phosphorylation of AKT and ERK in macrophages.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Cell culture medium

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

LPS (lipopolysaccharide) for pre-treatment

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate BMDMs and allow them to adhere.

-

Pre-treat cells with LPS (e.g., 0.1 µg/mL for 2 hours) to upregulate GPR84 expression.

-

Incubate the cells with 10 µM this compound for 30 minutes.

-

Stimulate the cells with 1 µM 6-OAU for various time points (e.g., 1, 5, 10, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to their respective total protein levels and the loading control (β-actin).

-

Phagocytosis Assay using an IncuCyte System

This method allows for the real-time visualization and quantification of the inhibition of phagocytosis by this compound.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

pHrodo-labeled E. coli bioparticles

-

GPR84 agonist (e.g., 6-OAU)

-

This compound

-

96-well clear bottom plates

-

IncuCyte Live-Cell Analysis System

Procedure:

-

Cell Plating and Treatment:

-

Plate BMDMs in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with 10 µM this compound for 30 minutes.

-

Add 1 µM 6-OAU or vehicle control to the wells and incubate for 1 hour.

-

-

Phagocytosis Induction and Imaging:

-

Add unopsonized pHrodo E. coli bioparticles (e.g., at 0.1 mg/mL) to each well.

-

Place the plate inside the IncuCyte system housed in a 37°C, 5% CO2 incubator.

-

Acquire images (phase contrast and red/green fluorescence) every 15 minutes for a duration of 4 hours.

-

-

Data Analysis:

-

Use the IncuCyte software to quantify the total fluorescent area or intensity per well over time.

-

Compare the phagocytic activity in antagonist-treated wells to control wells to determine the extent of inhibition.

-

Mandatory Visualizations

GPR84 Signaling Pathway

Caption: GPR84 signaling cascade upon agonist activation and its inhibition by antagonist 8.

Experimental Workflow: Antagonist Functional Characterization

Caption: Workflow for the functional characterization of this compound.

References

GPR84 Antagonist 8: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPR84 antagonist 8, a selective antagonist of the G protein-coupled receptor 84 (GPR84), for its potential application in metabolic disease research. This document outlines the current understanding of GPR84's role in metabolic homeostasis, the pharmacological profile of GPR84 antagonists, detailed experimental protocols for their evaluation, and the signaling pathways involved.

Introduction to GPR84 in Metabolic Diseases

G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid (MCFA) receptor predominantly expressed in immune cells such as macrophages and neutrophils.[1] Emerging evidence implicates GPR84 as a key player in the interplay between metabolism and inflammation, making it a compelling target for therapeutic intervention in metabolic disorders.

GPR84 is activated by MCFAs with carbon chain lengths of C9 to C14.[2] Its expression is upregulated in response to pro-inflammatory stimuli, including those associated with metabolic diseases like obesity and type 2 diabetes.[3] Studies in rodent models suggest that GPR84 expression is increased in adipocytes in response to TNF-α released from infiltrating macrophages, which can lead to a downregulation of adiponectin, an insulin-sensitizing hormone. Furthermore, GPR84 has been shown to influence lipid metabolism and glucose homeostasis.[4] While some studies suggest that long-term MCFA-mediated GPR84 activation might improve glucose and lipid homeostasis, its role remains complex and context-dependent. The pro-inflammatory signaling cascades initiated by GPR84 activation suggest that its antagonism could be a promising strategy to mitigate the chronic low-grade inflammation characteristic of many metabolic diseases.

Pharmacological Profile of this compound

For comparative purposes, this guide includes data on another well-characterized, potent, and selective GPR84 antagonist, GLPG1205.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H23N3O5 | |

| Molecular Weight | 421.45 g/mol | |

| CAS Number | 1445846-30-9 | |

| ChEMBL ID | CHEMBL3719364 |

Table 2: Pharmacological Data of Selected GPR84 Antagonists

| Compound | Target | Assay | Potency (IC50) | Reference |

| This compound | GPR84 | cAMP Assay | Not Reported | |

| GLPG1205 | GPR84 | ROS Production | 15 nM | |

| GPR84 antagonist 2 | GPR84 | Calcium Mobilization | 8.95 nM | |

| GPR84 antagonist 9 | GPR84 | Not Specified | 12 nM | |

| TUG-2181 | GPR84 | Not Specified | 34 nM |

Key Signaling Pathways

GPR84 is primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 can also lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades, including the AKT and ERK pathways, which are involved in inflammation and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR84 antagonists.

cAMP Measurement Assay

This assay is used to determine the ability of an antagonist to inhibit the agonist-induced decrease in cAMP production in cells expressing GPR84.

Materials:

-

GPR84-expressing cells (e.g., CHO-K1 or HEK293 cells)

-

GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU)

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and supplements

Protocol:

-

Seed GPR84-expressing cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Add a fixed concentration of a GPR84 agonist (e.g., EC80 concentration of 6-OAU) in the presence of forskolin to stimulate cAMP production.

-

Incubate for the time recommended by the cAMP assay kit manufacturer.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Materials:

-

GPR84-expressing cells

-

GPR84 agonist

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Protocol:

-

Load the GPR84-expressing cells with a calcium-sensitive dye for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and record the baseline fluorescence.

-

Inject varying concentrations of this compound and incubate for a short period.

-

Inject a fixed concentration of the GPR84 agonist and immediately measure the change in fluorescence.

-

Data Analysis: Calculate the percentage of inhibition of the agonist response at each antagonist concentration and determine the IC50 value.

In Vivo Metabolic Studies in a High-Fat Diet (HFD) Mouse Model

These studies are crucial for evaluating the therapeutic potential of GPR84 antagonists in a disease-relevant model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat) and control chow diet

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Equipment for metabolic measurements (glucose meters, insulin ELISA kits, etc.)

Protocol:

-

Induce obesity and metabolic dysfunction by feeding mice a high-fat diet for 8-12 weeks.

-

Randomize the HFD-fed mice into treatment and vehicle control groups.

-

Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and water intake regularly.

-

Perform metabolic tests at baseline and at the end of the treatment period, including:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose at various time points.

-

Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose at various time points.

-

Fasting blood glucose and insulin levels.

-

-

At the end of the study, collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

-

Data Analysis: Compare the metabolic parameters between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.

Logical Relationship of GPR84 in Metabolic Disease

The rationale for targeting GPR84 in metabolic diseases is based on its role as a sensor for metabolic cues (MCFAs) and its subsequent pro-inflammatory signaling. In a state of metabolic dysregulation, such as obesity, increased levels of circulating fatty acids and inflammatory cytokines can lead to the upregulation and activation of GPR84 in immune cells. This, in turn, can exacerbate tissue inflammation, contributing to insulin resistance and other metabolic complications. By blocking this receptor, a GPR84 antagonist can potentially interrupt this vicious cycle.

Conclusion

GPR84 represents a promising therapeutic target for metabolic diseases due to its role in linking fatty acid metabolism to inflammatory responses. This compound, as a selective inhibitor of this receptor, holds potential for mitigating the chronic inflammation associated with these conditions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic utility of GPR84 antagonism in metabolic disease research and drug development. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its efficacy in preclinical models of metabolic disease.

References

Investigating GPR84 as a Therapeutic Target for Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target for a variety of fibrotic diseases. Primarily expressed on immune cells, GPR84 is a receptor for medium-chain fatty acids (MCFAs) and its expression is significantly upregulated under inflammatory conditions. Activation of GPR84 is linked to pro-inflammatory and pro-fibrotic signaling pathways, making it a compelling candidate for antagonist therapies. This technical guide provides an in-depth overview of GPR84's role in fibrosis, methodologies for its investigation, and a summary of key quantitative data from preclinical studies.

The Role of GPR84 in Fibrosis

GPR84 is implicated in the pathogenesis of fibrosis in multiple organs, including the liver, kidneys, and lungs. Its pro-fibrotic effects are largely mediated by its influence on immune cell function.

Liver Fibrosis: In the context of non-alcoholic steatohepatitis (NASH), GPR84 expression is elevated in the livers of both patients and mouse models, correlating with the severity of inflammation and fibrosis.[1] GPR84 activation on myeloid cells, such as macrophages and neutrophils, promotes their infiltration into the liver.[1] These infiltrating immune cells contribute to a pro-inflammatory environment that drives the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, leading to the progression of fibrosis. Conversely, some studies suggest a protective role for GPR84 in certain contexts of liver injury, where it may suppress lipotoxicity-induced macrophage overactivation.[2]

Kidney Fibrosis: Studies using knockout mouse models have demonstrated a detrimental role for GPR84 in kidney fibrosis. GPR84-deficient mice exhibit reduced interstitial fibrosis in models of chronic kidney disease. The proposed mechanism involves GPR84-mediated inflammation and immune cell recruitment to the kidneys.

Pulmonary Fibrosis: GPR84 has been identified as a deleterious factor in idiopathic pulmonary fibrosis (IPF). Inhibition of GPR84 has been shown to reduce lung fibrosis in preclinical models, suggesting its potential as a therapeutic target for this debilitating disease.

GPR84 Signaling Pathways in Fibrosis

GPR84 is a Gαi/o-coupled receptor. Upon activation by ligands such as MCFAs, it initiates downstream signaling cascades that contribute to its pro-inflammatory and pro-fibrotic functions.

-

Gαi/o-Protein Signaling: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in modulating immune cell function.

-

β-Arrestin Signaling: GPR84 can also signal through a G protein-independent pathway involving β-arrestins. β-arrestin recruitment can lead to the activation of other signaling molecules, such as MAP kinases, and is implicated in receptor internalization and desensitization.

-

Immune Cell Activation: In macrophages and neutrophils, GPR84 activation enhances chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines like TNF-α and IL-6. This amplification of the inflammatory response is a key driver of fibrosis.

Quantitative Data on GPR84 in Fibrosis

The following tables summarize key quantitative findings from preclinical studies investigating the role of GPR84 in fibrosis.

Table 1: Effect of GPR84 Deficiency or Antagonism on Liver Fibrosis Markers in Mouse Models

| Model | Treatment/Genotype | Fibrosis Marker | Result | Reference |

| Methionine Choline Deficient (MCD) Diet | GPR84 Antagonist (CpdA) | Sirius Red Staining (% area) | Vehicle: ~4.5%, CpdA: ~2.5% (p<0.01) | |

| Hydroxyproline (µg/g liver) | Vehicle: ~400, CpdA: ~250 (p<0.01) | |||

| Col1a1 mRNA (fold change) | Vehicle: ~12, CpdA: ~6 (p<0.01) | |||

| Acta2 (α-SMA) mRNA (fold change) | Vehicle: ~10, CpdA: ~5 (p<0.01) | |||

| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | GPR84 Antagonist (CpdA) | Sirius Red Staining (% area) | Vehicle: ~3.5%, CpdA: ~2.0% (p<0.05) | |

| Hydroxyproline (µg/g liver) | Vehicle: ~350, CpdA: ~200 (p<0.01) | |||

| Col1a1 mRNA (fold change) | Vehicle: ~8, CpdA: ~4 (p<0.01) | |||

| Acta2 (α-SMA) mRNA (fold change) | Vehicle: ~6, CpdA: ~3 (p<0.01) | |||

| High-Fat Diet (HFD) | Gpr84-/- | Col1a1 mRNA (fold change vs WT) | ~8.46-fold increase (p<0.01) | |

| Acta2 (α-SMA) mRNA (fold change vs WT) | ~3.51-fold increase (p<0.01) |

Table 2: Effect of GPR84 Deficiency on Kidney Fibrosis Markers in Mouse Models

| Model | Genotype | Fibrosis Marker | Result | Reference |

| Adenine-induced nephropathy | Gpr84-/- | Interstitial fibrosis (% area) | WT: ~30%, Gpr84-/-: ~15% (p<0.05) | |

| Unilateral Ureteral Obstruction (UUO) | Gpr84-/- | Collagen I deposition | Significantly reduced vs WT |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR84 as a therapeutic target.

In Vivo Models of Fibrosis

4.1.1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced Liver Fibrosis

This model rapidly induces NASH and progressive liver fibrosis in mice.

-

Animals: 6-week-old male C57BL/6J mice.

-

Diet: A custom diet containing 60 kcal% fat, 0.1% methionine, and deficient in choline (e.g., Research Diets, A06071302).

-

Duration: Feed mice the CDAHFD for 6 to 14 weeks to induce significant fibrosis.

-

Antagonist Treatment: GPR84 antagonists (e.g., GLPG1205 at 30 mg/kg) or vehicle are typically administered daily via oral gavage for the last 4-6 weeks of the diet regimen.

-

Endpoints:

-

Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for inflammation and steatosis, and Sirius Red for collagen deposition.

-

Biochemical: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury.

-

Molecular: Quantitative PCR (qPCR) for fibrosis markers (Col1a1, Acta2, Timp1) and inflammatory cytokines (Tnf-α, Il-6, Ccl2).

-

Collagen Quantification: Hydroxyproline assay on liver tissue.

-

Quantification of Fibrosis

4.2.1. Sirius Red Staining for Collagen

This method is used to visualize and quantify collagen fibers in tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining: Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.

-

Washing: Rinse slides in two changes of acidified water (0.5% acetic acid).

-

Dehydration and Mounting: Dehydrate sections in ethanol, clear in xylene, and mount with a resinous medium.

-

Quantification: Capture images using a light microscope and quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

4.2.2. Hydroxyproline Assay

This biochemical assay quantifies the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.

-

Tissue Hydrolysis: Hydrolyze a known weight of liver tissue (e.g., 50-100 mg) in 6N HCl at 110-120°C for 3-18 hours.

-

Neutralization: Neutralize the hydrolysate with NaOH.

-

Oxidation: Add Chloramine-T reagent to oxidize the hydroxyproline. Incubate at room temperature for 20-25 minutes.

-

Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes to develop a colored product.

-

Measurement: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.

In Vitro Assays

4.3.1. Macrophage Chemotaxis Assay

This assay measures the directed migration of macrophages towards a chemoattractant, a key function modulated by GPR84.

-

Cell Preparation: Isolate and differentiate primary macrophages (e.g., from mouse bone marrow) or use a macrophage cell line (e.g., RAW264.7).

-

Assay Setup: Use a transwell insert with a porous membrane (e.g., 8.0 µm pore size). Place the chemoattractant (e.g., a GPR84 agonist like 6-OAU or a medium-chain fatty acid) in the lower chamber.

-

Cell Seeding: Seed the macrophages in the upper chamber of the transwell insert. If testing an antagonist, pre-incubate the cells with the antagonist before seeding.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.

-

Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several fields of view under a microscope.

4.3.2. Cytokine Production Assay

This assay quantifies the release of pro-inflammatory cytokines from macrophages following GPR84 activation.

-

Cell Culture: Plate differentiated macrophages in a multi-well plate.

-

Stimulation: Treat the cells with a GPR84 agonist (with or without a co-stimulant like LPS) and/or antagonist for a specified period (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatant for secreted cytokine analysis and lyse the cells for gene expression analysis.

-

Quantification:

-

ELISA: Use enzyme-linked immunosorbent assay kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.

-

qPCR: Extract RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression of cytokine genes.

-

Logical Framework for GPR84 as a Therapeutic Target

The rationale for targeting GPR84 in fibrosis is based on a clear logical progression from molecular activation to pathological outcome.

Conclusion

The evidence strongly supports a pro-fibrotic role for GPR84 in various organs, primarily through the modulation of immune cell-driven inflammation. The availability of specific antagonists and well-characterized preclinical models provides a robust platform for further investigation and drug development. This technical guide offers a foundational framework for researchers to design and execute studies aimed at validating GPR84 as a therapeutic target and advancing novel anti-fibrotic therapies. Continued research into the nuanced roles of GPR84 signaling in different cell types and disease contexts will be critical for the successful clinical translation of GPR84-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for GPR84 Antagonist 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR84, a G protein-coupled receptor, has emerged as a significant target in drug discovery, primarily due to its role in inflammatory and immune responses. It is predominantly expressed in cells of myeloid lineage, such as macrophages, neutrophils, and microglia. The receptor is activated by medium-chain fatty acids (MCFAs), and its activation is linked to pro-inflammatory signaling pathways. Consequently, antagonists of GPR84 are being investigated as potential therapeutics for a range of inflammatory diseases. "GPR84 antagonist 8" is a selective antagonist of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound and similar compounds.

GPR84 Signaling Pathway

GPR84 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can also activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium and the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

Data Presentation

The following tables summarize the in vitro pharmacological profile of GPR84 antagonists. While specific quantitative data for "this compound" is not extensively available in the public domain, the tables include data for other well-characterized GPR84 antagonists to provide a comparative context.

Table 1: GPR84 Antagonist Activity in Functional Assays

| Assay Type | Antagonist | Cell Line | Agonist | IC50 (nM) | Reference |

| cAMP Inhibition | This compound | GPR84-CHO | 6-OAU | Dose-dependent inhibition | [1] |

| GLPG1205 | Not Specified | Not Specified | 1-100 | [2] | |

| [³⁵S]GTPγS Binding | GPR84 antagonist 3 | Not Specified | Not Specified | pIC50 = 8.28 | [3] |

| TUG-2181 | Not Specified | Not Specified | 34 | [3] | |

| Calcium Mobilization | GPR84 antagonist 2 | Not Specified | Not Specified | 8.95 | [3] |

| GLPG1205 | Neutrophils | ZQ16 | Complete inhibition at 500 nM | ||

| β-Arrestin Recruitment | GLPG1205 | Not Specified | Not Specified | pIC50 = 7.0 - 11.0 |

Table 2: GPR84 Antagonist Activity in Binding Assays

| Assay Type | Antagonist | Radioligand | Ki (nM) | Reference |

| Radioligand Binding | Compound 140 | [³H]140 | pA2 = 9.13 | |

| Compound 837 | [³H]140 | Not Specified |

Experimental Protocols

Workflow for In Vitro Antagonist Characterization

cAMP Inhibition Assay

Objective: To determine the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.

Principle: GPR84 activation by an agonist inhibits adenylyl cyclase, leading to reduced cAMP production. An antagonist will block this effect. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, making the inhibitory effect of a GPR84 agonist more readily measurable.

Materials:

-

HEK293 or CHO cells stably expressing human GPR84 (GPR84-CHO).

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

GPR84 agonist (e.g., 6-OAU).

-

This compound.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Plating: Seed GPR84-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add a solution of GPR84 agonist (at a concentration that gives ~80% of the maximal response, EC₈₀) and forskolin (e.g., 10 µM) to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of this compound to block agonist-stimulated binding of [³⁵S]GTPγS to G proteins.

Principle: Agonist activation of a GPCR facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. An antagonist will prevent this agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

-

Membranes from cells expressing human GPR84.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GPR84 agonist (e.g., 6-OAU).

-

This compound.

-

Unlabeled GTPγS for determining non-specific binding.

-

Scintillation cocktail.

-

Glass fiber filter mats.

Protocol:

-

Reaction Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, and the GPR84 agonist (at its EC₉₀ concentration).

-

Membrane Addition: Add the GPR84-expressing cell membranes (5-20 µg protein per well).

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction. For non-specific binding control wells, add an excess of unlabeled GTPγS (e.g., 10 µM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-